molecular formula C21H28N2O B5167154 1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine

1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine

Cat. No.: B5167154
M. Wt: 324.5 g/mol
InChI Key: OOAXGTRWFRTCCM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(3-phenylbutyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a phenylbutyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-phenylbutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-(3-phenylbutyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy group, converting it to a hydroxyl or carbonyl group.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or a ketone, while substitution reactions can introduce various functional groups to the piperazine ring.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(3-phenylbutyl)piperazine has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets such as receptors and enzymes.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, including its use as a lead compound in drug discovery for conditions such as neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(3-phenylbutyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)-4-(3-phenylbutyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a methoxy group. The presence of the chlorine atom can significantly alter the compound’s chemical reactivity and biological activity.

    1-(2-Hydroxyphenyl)-4-(3-phenylbutyl)piperazine: This derivative has a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interactions with biological targets.

    1-(2-Methylphenyl)-4-(3-phenylbutyl)piperazine: The presence of a methyl group instead of a methoxy group can influence the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(3-phenylbutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-18(19-8-4-3-5-9-19)12-13-22-14-16-23(17-15-22)20-10-6-7-11-21(20)24-2/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAXGTRWFRTCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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